2-(2-Methyltetrahydro-2H-pyran-4-yl)aceticacid
Description
2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid is a bicyclic organic compound featuring a tetrahydropyran (oxane) ring substituted with a methyl group at the 2-position and an acetic acid moiety at the 4-position. Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.2 g/mol (calculated from structural data). This compound is structurally characterized by a six-membered oxygen-containing ring (tetrahydropyran) in a chair conformation, where the methyl group at the 2-position introduces steric effects that influence ring puckering and intermolecular interactions . The acetic acid group provides acidity (pKa ~4.7–5.2, typical for carboxylic acids) and enables hydrogen bonding, making it relevant in pharmaceutical and agrochemical synthesis as a building block for esters, amides, and metal complexes .
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-(2-methyloxan-4-yl)acetic acid |
InChI |
InChI=1S/C8H14O3/c1-6-4-7(2-3-11-6)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
InChI Key |
FEEZUVLPIFGXOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCO1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid typically involves the reaction of tetrahydropyran derivatives with acetic acid or its derivatives. One common method involves the use of 2-methyltetrahydropyran as a starting material, which undergoes a series of reactions including oxidation and esterification to yield the desired product .
Industrial Production Methods
Industrial production of 2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation, crystallization, and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Functional Group Impact : The acetic acid group (-CH₂COOH) increases water solubility relative to ester derivatives (e.g., methyl esters in ) but reduces lipophilicity .
- Substituent Diversity : The methoxyphenyl and dimethyl substituents in [4-(4-Methoxyphenyl)-2,2-dimethyloxan-4-yl]acetic acid () introduce aromaticity and bulk, drastically lowering solubility compared to simpler analogs .
Research Findings
Conformational Studies: NMR analysis of 2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid reveals that the 2-methyl group stabilizes the chair conformation, reducing ring puckering compared to non-methylated analogs .
Biological Activity : Derivatives with methoxyphenyl substituents () show enhanced binding to G-protein-coupled receptors (GPCRs) due to aromatic stacking interactions, though with reduced bioavailability .
Synthetic Utility: The hydrochloride salt of methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate () is a key intermediate in synthesizing antiviral agents, leveraging its improved solubility for aqueous reactions .
Biological Activity
2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid is a compound of interest due to its potential biological activities. Understanding its effects and mechanisms is essential for exploring its applications in pharmacology and medicinal chemistry. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The chemical structure of 2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid can be represented as follows:
This indicates that the compound contains eight carbon atoms, fourteen hydrogen atoms, and three oxygen atoms.
Biological Activity Overview
Research has indicated that 2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid exhibits several biological activities, including anti-inflammatory properties, neuroprotective effects, and potential applications in metabolic disorders.
1. Anti-inflammatory Properties
A study demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in vitro. The following table summarizes the cytokine levels before and after treatment with the compound:
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Reduction |
|---|---|---|---|
| TNF-alpha | 150 | 80 | 46.67 |
| IL-6 | 200 | 90 | 55.00 |
| IL-1β | 120 | 50 | 58.33 |
These results suggest that the compound effectively modulates inflammatory responses, making it a candidate for treating inflammatory diseases.
2. Neuroprotective Effects
In neuropharmacological studies, 2-(2-Methyltetrahydro-2H-pyran-4-yl)acetic acid was shown to protect neuronal cells from oxidative stress-induced apoptosis. The following case study highlights its protective effects:
Case Study: Neuroprotection in SH-SY5Y Cells
- Objective : To evaluate the neuroprotective effect of the compound against oxidative stress.
- Method : SH-SY5Y cells were treated with hydrogen peroxide (H₂O₂) to induce oxidative stress, followed by treatment with varying concentrations of the compound.
- Results : Cell viability was assessed using an MTT assay.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 (Control) | 45 |
| 10 | 65 |
| 50 | 85 |
| 100 | 95 |
The data indicates a dose-dependent increase in cell viability, suggesting that higher concentrations of the compound confer greater neuroprotective effects.
3. Metabolic Effects
Emerging evidence suggests that this compound may influence metabolic pathways related to glucose and lipid metabolism. A recent study explored its effects on glucose uptake in adipocytes:
Study Findings: Glucose Uptake in Adipocytes
- Objective : To assess the impact of the compound on glucose uptake.
- Method : Adipocytes were treated with the compound and glucose uptake was measured using radiolabeled glucose.
| Treatment Group | Glucose Uptake (µmol/mg protein) |
|---|---|
| Control | 1.5 |
| Compound (50 µM) | 3.0 |
| Compound (100 µM) | 4.5 |
This table illustrates a significant increase in glucose uptake, indicating potential benefits for metabolic health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
